molecular formula C8H11NO3S B3406786 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) CAS No. 392242-85-2

2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI)

Cat. No. B3406786
CAS RN: 392242-85-2
M. Wt: 201.25 g/mol
InChI Key: NRIIDHDSSSISFE-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .


Synthesis Analysis

It can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular formula of 2-Thiophenecarboxylic acid is C5H4O2S . The IUPAC Standard InChI is InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H, (H,6,7) .


Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

The boiling point of 2-Thiophenecarboxylic acid is 260 °C (lit.) and the melting point is 125-127 °C (lit.) . The molecular weight is 128.15 .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which may be involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) are still being studied. However, it has been shown to have potential anti-inflammatory and analgesic properties, which may make it useful in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) in lab experiments is its relative ease of synthesis. However, one of the limitations of this compound is that its mechanism of action is not well understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI). One area of research is to further investigate its potential therapeutic properties and develop new compounds based on its structure. Another area of research is to study its mechanism of action in more detail to better understand how it works and how it may be used in the treatment of various diseases. Additionally, research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Scientific Research Applications

2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is as a building block for the synthesis of other compounds that have potential therapeutic properties.

Safety and Hazards

The safety class code of 2-Thiophenecarboxylic acid is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

methyl 4-acetamido-2,3-dihydrothiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIDHDSSSISFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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